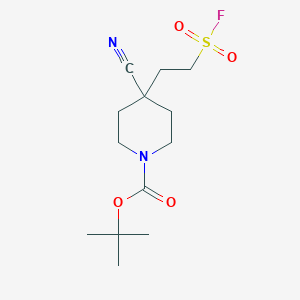![molecular formula C19H16BrN5OS B2547673 1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207051-04-4](/img/structure/B2547673.png)
1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves multi-step reactions starting with appropriate precursors. In one study, 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles were synthesized by reacting 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides . Although the core structure differs slightly from the compound , the methodology could be adapted for its synthesis by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various spectroscopic techniques. For instance, the crystal structures of molecular cocrystals related to the compound were determined, revealing hydrogen bonding motifs and weak π-π stacking interactions . These structural analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.
Chemical Reactions Analysis
The chemical reactivity of bromophenyl-based compounds can be inferred from related studies. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles . This suggests that the bromophenyl moiety in the compound of interest may also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their spectroscopic data, which include 1H NMR, IR, and Mass spectroscopy . These properties are influenced by the functional groups present in the molecule and their arrangement. The antiproliferative and antimicrobial activities of similar compounds have been evaluated, indicating potential biological applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- The compound and its derivatives have been synthesized for potential antimicrobial activities. For example, similar triazole derivatives have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
- Other studies have explored triazole derivatives as antimicrobial agents, noting their effectiveness against different strains of bacteria and fungi (Kaneria et al., 2016).
Chemical Synthesis and Characterization
- Research has focused on the synthesis of similar compounds, exploring their chemical properties and potential applications in various fields. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines has been documented, highlighting the versatility of these compounds (Lygin & Meijere, 2009).
Pharmacological Potential
- Similar compounds have been studied for their potential pharmacological activities. For example, research on benzothiophen derivatives has included the investigation of various substituted amines and thiouronium salts for potential therapeutic applications (Chapman et al., 1971).
Anticancer Activities
- Some studies have synthesized and tested related compounds for anticancer activity. For instance, triazole derivatives have been evaluated against human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
Noncovalent Interactions Analysis
- Research into the noncovalent interactions in similar compounds has provided insights into their stability and potential uses. For example, a study on adamantane-1,3,4-thiadiazole derivatives analyzed their intra- and intermolecular interactions (El-Emam et al., 2020).
Crystallographic and Computational Studies
- Aminothiazole derivatives, similar to the compound , have been the subject of crystallographic and computational studies to understand their structural and electronic properties (Adeel et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-2-26-13-9-7-12(8-10-13)15-11-27-19(22-15)17-18(21)25(24-23-17)16-6-4-3-5-14(16)20/h3-11H,2,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNXLOQTHWJAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2547592.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)
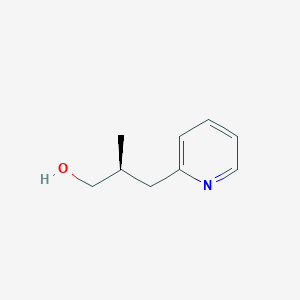
![3-ethyl-N-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547603.png)

![4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride](/img/structure/B2547605.png)
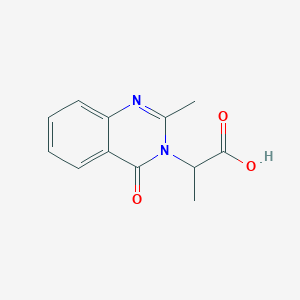
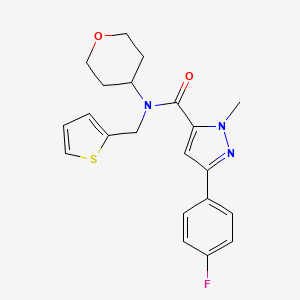
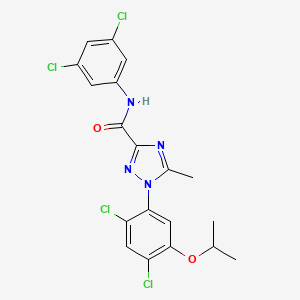
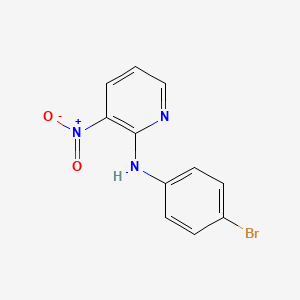
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)
